Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
CAS No.:
Cat. No.: VC16206041
Molecular Formula: C13H11BrO3S
Molecular Weight: 327.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrO3S |
|---|---|
| Molecular Weight | 327.20 g/mol |
| IUPAC Name | benzyl 4-bromo-3-methoxythiophene-2-carboxylate |
| Standard InChI | InChI=1S/C13H11BrO3S/c1-16-11-10(14)8-18-12(11)13(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
| Standard InChI Key | CHSMRDBPSQYXNQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(SC=C1Br)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate belongs to the class of thiophene carboxylates, which are widely studied for their electronic and pharmacological properties. The compound’s molecular formula is CHBrOS, with a molecular weight of 327.2 g/mol. Its structure combines three key substituents:
-
A bromo group at position 4, which introduces steric bulk and serves as a site for cross-coupling reactions.
-
A methoxy group at position 3, an electron-donating substituent that influences the ring’s electronic density.
-
A benzyl ester at position 2, which enhances solubility in organic solvents and modulates metabolic stability .
Comparative analysis with analogous compounds, such as methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate (CAS 1774902-92-9), reveals that the benzyl ester group increases hydrophobicity compared to methyl esters, as evidenced by higher logP values .
Synthesis and Reaction Pathways
The synthesis of benzyl 4-bromo-3-methoxythiophene-2-carboxylate can be inferred from established protocols for thiophene carboxylate esterification. A plausible route involves:
-
Preparation of 4-Bromo-3-methoxythiophene-2-carboxylic Acid:
Bromination of 3-methoxythiophene-2-carboxylic acid (CAS 60166-83-8) using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) . -
Esterification with Benzyl Alcohol:
Activation of the carboxylic acid using thionyl chloride (SOCl) to form the acyl chloride, followed by reaction with benzyl alcohol in the presence of a base such as triethylamine .
This method aligns with procedures used for methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate, where esterification was achieved with methanol under acidic conditions .
Physicochemical Properties
While experimental data for the benzyl ester is unavailable, extrapolation from structurally similar compounds provides estimates:
The bromine and methoxy substituents create a dipole moment that enhances crystallinity, as observed in related brominated thiophenes .
Reactivity and Functionalization
The compound’s reactivity is dominated by two features:
-
Bromine as a Leaving Group: Susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
-
Ester Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to regenerate the carboxylic acid, a common strategy in prodrug design .
For example, palladium-catalyzed coupling with aryl boronic acids would yield biaryl thiophenes, a structural motif prevalent in organic semiconductors .
Applications in Materials Science and Medicinal Chemistry
Organic Electronics
Thiophene derivatives are key components in organic field-effect transistors (OFETs) and photovoltaics. The methoxy group’s electron-donating nature and the bromine’s potential for functionalization make this compound a candidate for π-conjugated polymers .
Pharmaceutical Intermediates
Brominated thiophenes serve as intermediates in kinase inhibitors and antiviral agents. The benzyl ester enhances cell membrane permeability, a critical factor in drug bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume